3-Bromo-2-methoxypyridin-4-amine
Overview
Description
3-Bromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxypyridin-4-amine consists of a pyridine ring substituted with a bromo group at the 3rd position, a methoxy group at the 2nd position, and an amino group at the 4th position .Physical And Chemical Properties Analysis
3-Bromo-2-methoxypyridin-4-amine is a solid compound .Scientific Research Applications
Intermediate in Chemical Synthesis :
- 3-Bromo-2-methoxypyridin-4-amine is involved in the amination of bromo-derivatives of pyridine, where it acts as an intermediate in the formation of various aminopyridines. This process is crucial in organic synthesis and medicinal chemistry (Pieterse & Hertog, 2010).
Structural Characterization and Hydrogen Bonding :
- Research on the structural characterization of N,4-diheteroaryl 2-aminothiazoles has shown that compounds related to 3-Bromo-2-methoxypyridin-4-amine display distinct intermolecular hydrogen bonding patterns, which are significant for understanding the molecular structures of these compounds (Böck et al., 2021).
Pyridyne Intermediate in Amination Reactions :
- The compound has been implicated in the formation of pyridyne intermediates during amination reactions. These intermediates are essential for understanding the mechanisms of various chemical transformations (Pieterse & Hertog, 2010).
Precursor in Pyridyne Synthesis :
- It serves as a practical precursor in the synthesis of substituted pyridynes, which are valuable in organic synthesis and pharmaceutical research (Walters, Carter & Banerjee, 1992).
Catalysis in Chemical Reactions :
- The compound is involved in catalytic applications, such as in the Suzuki–Miyaura reaction, where it enhances the efficiency and yield of the reaction. This is critical for the development of new synthetic routes in chemical synthesis (Ansari, Mahesh & Bhat, 2019).
Nitro-group Migration in Nucleophilic Substitution Reactions :
- Studies have shown that reactions involving 3-Bromo-2-methoxypyridin-4-amine can lead to nitro-group migration, a phenomenon that is important for the synthesis of various organic compounds (Yao, Blake & Yang, 2005).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methoxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMTFANAYFWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670639 | |
Record name | 3-Bromo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxypyridin-4-amine | |
CAS RN |
215364-86-6 | |
Record name | 3-Bromo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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